molecular formula C16H9ClN4OS B11055592 7-(4-chlorophenyl)-3-(pyridin-4-yl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

7-(4-chlorophenyl)-3-(pyridin-4-yl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

Cat. No.: B11055592
M. Wt: 340.8 g/mol
InChI Key: YFIMEWIVPRWMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-chlorophenyl)-3-(pyridin-4-yl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that contains a triazole and thiazine ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-3-(pyridin-4-yl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Formation of the Thiazine Ring: The triazole intermediate can then be reacted with sulfur-containing reagents to form the thiazine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can modify the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential biological activities make it a candidate for further investigation in drug discovery.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-3-(pyridin-4-yl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    7-(4-chlorophenyl)-3-(pyridin-4-yl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine: Similar structure but without the ketone group.

    7-(4-chlorophenyl)-3-(pyridin-4-yl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazole: Similar structure but with a thiazole ring instead of thiazine.

Uniqueness

The presence of both triazole and thiazine rings in 7-(4-chlorophenyl)-3-(pyridin-4-yl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one makes it unique compared to other similar compounds. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H9ClN4OS

Molecular Weight

340.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

InChI

InChI=1S/C16H9ClN4OS/c17-12-3-1-10(2-4-12)13-9-14(22)21-15(19-20-16(21)23-13)11-5-7-18-8-6-11/h1-9H

InChI Key

YFIMEWIVPRWMQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N3C(=NN=C3S2)C4=CC=NC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.